

Application Note: Quantitative Analysis of 2-Fluoro-4-methylphenylacetonitrile

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Compound of Interest

Compound Name:	2-Fluoro-4-methylphenylacetonitrile
Cat. No.:	B1303438

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Abstract

This application note details robust and reliable analytical methods for the quantitative determination of **2-Fluoro-4-methylphenylacetonitrile**. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), this document provides comprehensive protocols for sample preparation, instrument setup, and data analysis. The described methods are suitable for the quantification of **2-Fluoro-4-methylphenylacetonitrile** in bulk materials and for monitoring reaction progress in synthetic chemistry.

Introduction

2-Fluoro-4-methylphenylacetonitrile is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality of starting materials, optimizing reaction conditions, and guaranteeing the purity of the final product. This document outlines two distinct, validated analytical methods for the quantification of **2-Fluoro-4-methylphenylacetonitrile**.

Analytical Methods

Two primary analytical techniques have been developed and are described herein:

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A non-destructive technique ideal for routine analysis and purity assessment.
- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, suitable for trace analysis and confirmation of identity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a rapid and accurate means of quantifying **2-Fluoro-4-methylphenylacetonitrile**.

Experimental Protocol:

Sample Preparation:

- Accurately weigh approximately 25 mg of the **2-Fluoro-4-methylphenylacetonitrile** reference standard.
- Dissolve the standard in a 25 mL volumetric flask using a diluent of acetonitrile and water (50:50, v/v) to create a stock solution of 1000 μ g/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 μ g/mL.
- For sample analysis, accurately weigh the test material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

Chromatographic Conditions:

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: Water; B: Acetonitrile
Gradient	0-10 min: 50% B; 10-12 min: 80% B; 12-15 min: 50% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	220 nm
Run Time	15 minutes

Data Presentation: HPLC-UV Method Validation Summary

Parameter	Result
Linearity (R^2) (1-100 µg/mL)	0.9995
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.5% - 101.2%

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers superior sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of **2-Fluoro-4-methylphenylacetonitrile**.

Experimental Protocol:

Sample Preparation:

- Prepare a 1000 µg/mL stock solution of **2-Fluoro-4-methylphenylacetonitrile** reference standard in ethyl acetate.
- Create calibration standards by serial dilution to concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL in ethyl acetate.
- Prepare sample solutions by dissolving the material in ethyl acetate to a concentration within the calibration curve.

Chromatographic and Mass Spectrometric Conditions:

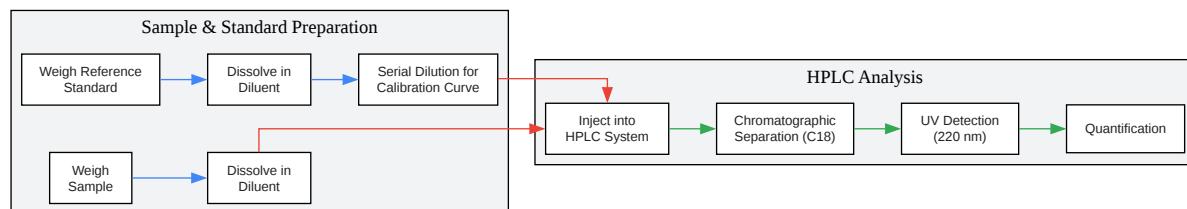
Parameter	Value
GC Column	HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature	250 °C
Injection Mode	Split (10:1)
Injection Volume	1 µL
Oven Program	80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas	Helium, 1.0 mL/min
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Monitored Ions (m/z)	149 (Quantifier), 122, 96 (Qualifiers)

Data Presentation: GC-MS Method Validation Summary

Parameter	Result
Linearity (R^2) (0.1-25 $\mu\text{g}/\text{mL}$)	0.9998
Limit of Detection (LOD)	0.03 $\mu\text{g}/\text{mL}$
Limit of Quantification (LOQ)	0.1 $\mu\text{g}/\text{mL}$
Precision (%RSD, n=6)	< 3.0%
Accuracy (% Recovery)	99.1% - 100.8%

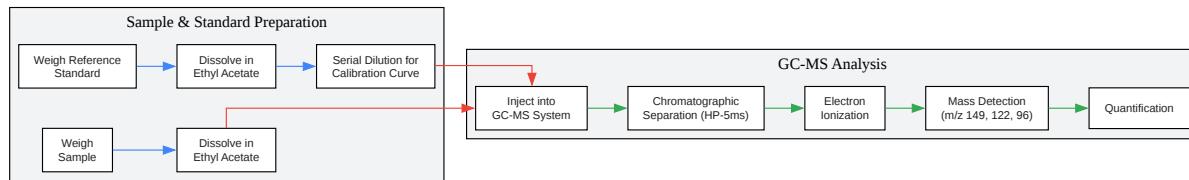
Visualizations

Diagrams of Experimental Workflows



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Caption: HPLC-UV analysis workflow for **2-Fluoro-4-methylphenylacetonitrile**.



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Caption: GC-MS analysis workflow for **2-Fluoro-4-methylphenylacetonitrile**.

Conclusion

The HPLC-UV and GC-MS methods presented provide reliable and accurate means for the quantification of **2-Fluoro-4-methylphenylacetonitrile**. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC-MS) or high throughput for routine quality control (HPLC-UV). Both methods have been described with sufficient detail to allow for straightforward implementation in a laboratory setting.

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